

key reactive sites on 6-Bromopyridine-2-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromopyridine-2-sulfonyl chloride

Cat. No.: B1521947

[Get Quote](#)

An In-Depth Technical Guide to the Key Reactive Sites on **6-Bromopyridine-2-sulfonyl chloride**

Abstract

6-Bromopyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its synthetic versatility stems from the presence of two distinct and orthogonally reactive functional groups on an electron-deficient pyridine core: a highly electrophilic sulfonyl chloride and a carbon-bromine bond amenable to cross-coupling and nucleophilic substitution. This guide provides an in-depth analysis of these reactive sites, elucidating the underlying chemical principles and offering field-proven insights into their strategic manipulation. We will explore reaction mechanisms, provide detailed experimental protocols, and discuss synthetic strategies that leverage the unique electronic properties of this reagent.

Introduction: The Molecular Architecture of a Versatile Building Block

6-Bromopyridine-2-sulfonyl chloride, with the chemical formula $C_5H_3BrClNO_2S$, is a crystalline solid at room temperature.^{[1][2]} Its utility in synthetic programs is derived from its unique trifunctional nature: the pyridine nitrogen, the sulfonyl chloride at the C2 position, and the bromine atom at the C6 position. The pyridine ring itself is inherently electron-deficient, a

property that is significantly amplified by the potent electron-withdrawing effects of the sulfonyl chloride group. This electronic configuration is the primary determinant of the molecule's reactivity.

The two principal sites of reactivity, which are the focus of this guide, are:

- The Sulfonyl Chloride Group: A highly reactive electrophile at the sulfur atom.
- The Carbon-Bromine Bond: Located at a position on the pyridine ring that is activated towards both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Bromopyridine-2-sulfonyl chloride

Property	Value	Reference
CAS Number	912934-77-1	[1]
Molecular Formula	C ₅ H ₃ BrCINO ₂ S	[1]
Molecular Weight	256.51 g/mol	[1]
IUPAC Name	6-bromopyridine-2-sulfonyl chloride	[1]
Appearance	Solid	[3]
Storage	Inert atmosphere, store in freezer, under -20°C	[2]

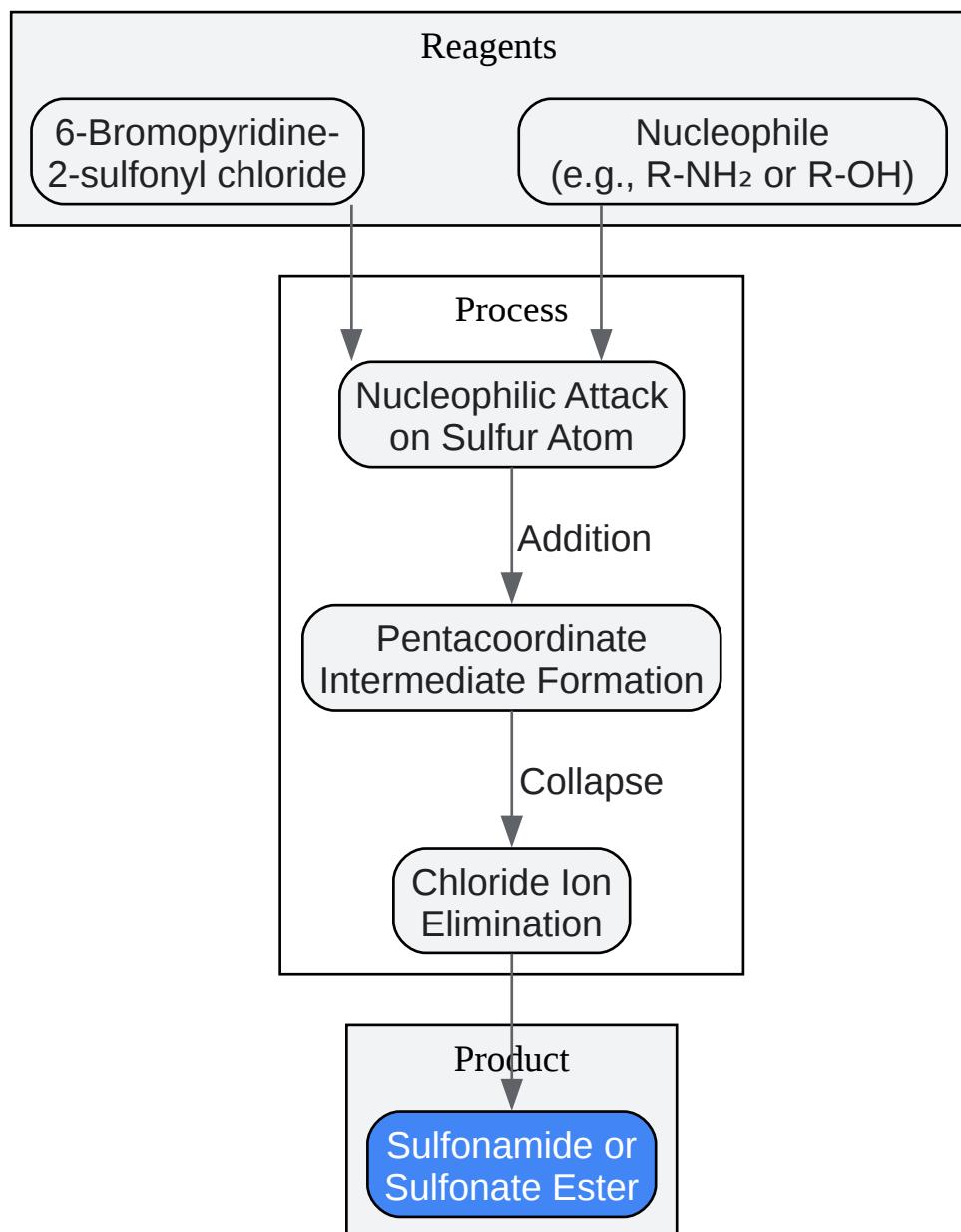
The Primary Reactive Center: The Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of synthetic chemistry, primarily used for the formation of sulfonamides and sulfonate esters.[\[4\]](#) The sulfur atom in **6-bromopyridine-2-sulfonyl chloride** is highly electrophilic due to the attachment of two electronegative oxygen atoms and a chlorine atom. This makes it an excellent target for a wide range of nucleophiles.[\[4\]](#)

Mechanism of Sulfonylation

Reactions at the sulfonyl chloride center proceed via a nucleophilic addition-elimination mechanism. A nucleophile, such as a primary or secondary amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester), attacks the electrophilic sulfur atom. This forms a transient, high-energy pentacoordinate intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final product.^[5]

Diagram 1: General Sulfonylation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for sulfonamide/sulfonate ester synthesis.

Application in Drug Discovery: The Ubiquitous Sulfonamide

The formation of sulfonamides is arguably the most critical application of this reactive site. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a vast array of drugs, including antibacterial agents, diuretics, and enzyme inhibitors.^[6] The ability of **6-bromopyridine-2-sulfonyl chloride** to readily form this linkage makes it a valuable tool for generating libraries of novel compounds for drug screening programs.^[3]

Reactivity of the Pyridine Ring: A Tale of Two Pathways

The pyridine ring, particularly with its bromine substituent at the C6 position, offers a second, distinct avenue for synthetic modification. The electron-deficient nature of the pyridine ring, exacerbated by the C2-sulfonyl chloride group, activates the C6 position for nucleophilic attack and provides a handle for modern cross-coupling chemistry.

Pathway A: Nucleophilic Aromatic Substitution (S_nAr)

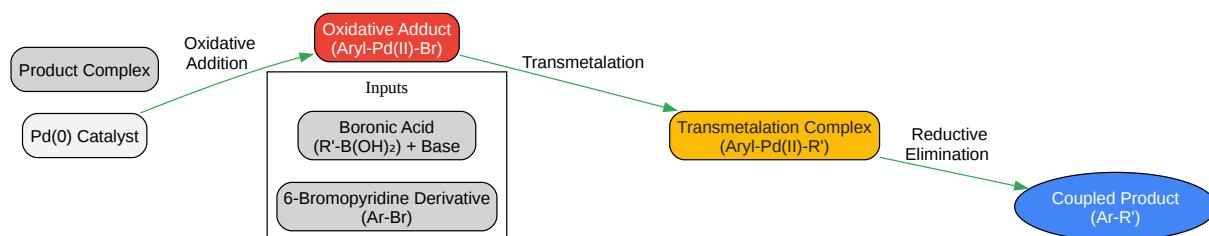
Aromatic rings are typically nucleophilic, but strong electron-withdrawing groups can render them electrophilic and susceptible to nucleophilic aromatic substitution (S_nAr).^[7] In **6-bromopyridine-2-sulfonyl chloride**, the ring nitrogen and the sulfonyl group work in concert to withdraw electron density, making the positions ortho and para to them (C2, C4, and C6) highly electron-poor.^[8]

Mechanism: The S_nAr reaction at the C6 position proceeds in two steps:

- Addition: A potent nucleophile attacks the C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[9] The negative charge in this intermediate is effectively delocalized onto the electronegative ring nitrogen and the sulfonyl group, which is key to its stability and the feasibility of the reaction.^{[7][8]}

- Elimination: The aromaticity is restored by the expulsion of the bromide ion, which is an excellent leaving group.

Diagram 2: S_nAr Mechanism at the C6 Position



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromopyridine-2-sulfonyl chloride | 912934-77-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbino.com [nbino.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [key reactive sites on 6-Bromopyridine-2-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521947#key-reactive-sites-on-6-bromopyridine-2-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com